tert-Butyl mercaptan

Description

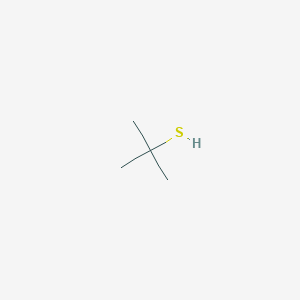

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S/c1-4(2,3)5/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXCDAVJEZZYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S, Array | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026418 | |

| Record name | t-Butyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butyl mercaptan is a foul-smelling organosulfur compound which is a colorless, clear liquid at ambient temperatures. It is primarily used as an odorant for natural gas, and it has an odor threshold of less than 0.33 ppb. Non-toxic at the very low concentrations used in natural gas, but the smell can cause nausea at concentrations as low as 2-3 ppm. The pure chemical is highly flammable and may cause skin and eye irritation upon direct exposure., Liquid, Liquid with a strong skunky odor; [Merck Index] Clear colorless liquid with an unpleasant odor; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanethiol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

149-153 °F at 760 mmHg (NFPA, 2010), 63.7-64.2 °C, 64 °C | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

less than -20 °F (NFPA, 2010), <-20 °F (<-29 °C) (closed cup), -26 °C c.c. | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NFPA, 2010), Slightly sol in water; very sol in alcohol, ether, liquid hydrogen sulfide, Very soluble in acetone; soluble in carbon tetrachloride | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8 (NFPA, 2010) - Less dense than water; will float, 0.79426 at 25 °C/4 °C, Relative density (water = 1): 0.80 | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.1 (NFPA, 2010) - Heavier than air; will sink (Relative to Air), 3.1 (Air= 1), Relative vapor density (air = 1): 3.1 | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

142.5 mmHg at 68 °F (ICSC, 2023), 181.0 [mmHg], 181 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 19.0 | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | T-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Mobile liquid, COLORLESS LIQUID | |

CAS No. |

75-66-1, 16528-55-5 | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl mercaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Butyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC229569 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanethiol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | t-Butyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropane-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/489PW92WIV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | T-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-32 °F (ICSC, 2023), -0.5 °C, Heat of fusion at melting point = 2.0782X10+7 J/kmol, 0 °C | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

tert-Butyl mercaptan chemical formula and structure

An In-depth Technical Guide to tert-Butyl Mercaptan: Chemical Formula, Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (TBM), an organosulfur compound with significant industrial applications, primarily as an odorant for natural gas. This document details its chemical formula, structure, and physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and outlines its key chemical reactions. Visual diagrams generated using the DOT language are included to illustrate its molecular structure and a common synthesis workflow, facilitating a deeper understanding for researchers and professionals in chemistry and drug development.

Chemical Identity and Structure

This compound, systematically named 2-methyl-2-propanethiol, is a volatile, colorless liquid with a strong, unpleasant odor.[1] Its fundamental chemical information is summarized below.

-

Chemical Formula: C₄H₁₀S[2]

-

SMILES: CC(C)(C)S[1]

-

InChI: InChI=1S/C4H10S/c1-4(2,3)5/h5H,1-3H3[2]

-

CAS Number: 75-66-1[2]

-

Synonyms: t-BuSH, 2-Methylpropane-2-thiol, tert-Butanethiol, 2-Methyl-2-propanethiol.[1]

The structure of this compound features a tertiary butyl group attached to a thiol functional group. This steric hindrance imparted by the bulky tert-butyl group influences its chemical reactivity.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 90.19 g/mol | |

| Appearance | Colorless, clear liquid | [1] |

| Odor | Strong, unpleasant, foul-smelling | [1][3] |

| Odor Threshold | < 1 ppb | [3] |

| Density | 0.8 g/mL at 25 °C | [2] |

| Melting Point | -0.5 °C (31.1 °F) | [2] |

| Boiling Point | 62 to 65 °C (144 to 149 °F) | [2] |

| Flash Point | -24 °C (-11.2 °F) | [4] |

| Water Solubility | Insoluble | [5] |

| Vapor Density | 3.1 (relative to air) | [5] |

| Vapor Pressure | 142.5 mmHg at 20 °C (68 °F) | [5] |

| Refractive Index | n20/D 1.423 |

Experimental Protocols: Synthesis

This compound can be synthesized through various methods. The industrial production primarily involves the reaction of isobutylene with hydrogen sulfide. For laboratory-scale synthesis, the reaction of tert-butyl bromide with thiourea followed by hydrolysis is a common and effective method.[6]

Synthesis from tert-Butyl Bromide and Thiourea

This protocol describes a two-step process involving the formation of an isothiuronium salt followed by its hydrolysis.

Step 1: Preparation of S-tert-Butylisothiouronium Bromide

-

Reagents and Equipment:

-

tert-Butyl bromide (0.1 mol)

-

Thiourea (0.105 mol)

-

Polystyrene-grafted tributylamine quaternized bead (PS-C3) catalyst (1 g)

-

Deionized water (30 mL)

-

Reaction flask equipped with a magnetic stirrer, condenser, and temperature controller.

-

-

Procedure:

-

Combine tert-butyl bromide, thiourea, PS-C3 catalyst, and deionized water in the reaction flask.

-

Stir the mixture and heat to 50 °C.

-

Maintain the reaction at this temperature for 4 hours to facilitate the salification reaction.[6]

-

Step 2: Hydrolysis to this compound

-

Reagents and Equipment:

-

S-tert-Butylisothiouronium bromide solution from Step 1

-

20% Sodium hydroxide (NaOH) aqueous solution (30 g)

-

Heating mantle

-

Distillation apparatus

-

-

Procedure:

-

To the reaction mixture from Step 1, add the 20% NaOH solution.

-

Heat the mixture to 60 °C and reflux for 2 hours to induce hydrolysis.[6]

-

After hydrolysis, the desired this compound can be isolated by distillation.

-

Expected Yield: Approximately 73.9% under optimal conditions.[6]

Characterization: The structure of the synthesized this compound can be confirmed using FT-IR and ¹H-NMR spectroscopy.[6]

Chemical Reactivity and Signaling Pathways

This compound exhibits reactivity typical of thiols, but with some modifications due to the bulky tert-butyl group.

-

Acidity and Thiolate Formation: The thiol proton is weakly acidic and can be deprotonated by strong bases to form the corresponding thiolate.

-

Oxidation: Thiols can be oxidized to disulfides. In the case of this compound, oxidation yields di-tert-butyl disulfide. This reaction can be catalyzed by various materials.

-

Reactions with Strong Reducing Agents: It can react with strong reducing agents like alkali metals to produce flammable hydrogen gas and metal thiolates.[5]

A logical workflow for the synthesis of this compound from isobutylene and hydrogen sulfide, which is the primary industrial method, is depicted below.

Safety and Handling

This compound is a highly flammable liquid and should be handled with appropriate safety precautions.[5] It can cause skin and eye irritation upon direct contact.[1] Due to its extremely low odor threshold, even minute releases can cause a significant odor nuisance.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep containers tightly closed.

-

In case of fire: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish.[5]

Conclusion

This technical guide has provided a detailed overview of this compound, covering its chemical formula, structure, properties, and synthesis. The experimental protocol provided offers a practical method for its laboratory-scale preparation. The included diagrams serve to visually represent its molecular structure and a key synthesis pathway. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may work with or encounter this compound.

References

- 1. US3069472A - Novel process for preparation of mercaptans by catalytic cleavage of sulfides - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | (CH3)3CSH | CID 6387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 75-66-1 [thegoodscentscompany.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sciencemadness Discussion Board - Tertbutylthiol synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Methyl-2-propanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-propanethiol, also commonly known as tert-butyl mercaptan, is an organosulfur compound with the chemical formula (CH₃)₃CSH.[1][2] It is a colorless liquid distinguished by a strong, unpleasant odor.[3][4] This thiol is a versatile chemical intermediate with significant applications in various fields, including as a primary ingredient in many gas odorant blends to ensure the safe detection of natural gas leaks and in the synthesis of pharmaceuticals and pesticides.[1][4][5] For instance, it serves as a key intermediate in the production of the organophosphate pesticide Terbufos.[4] Its utility in organic synthesis stems from its ability to act as a nucleophile and its participation in a range of chemical reactions.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of 2-methyl-2-propanethiol, along with relevant experimental protocols.

Physical Properties

The physical characteristics of 2-methyl-2-propanethiol are well-documented and crucial for its handling, storage, and application. These properties are summarized in the tables below.

General and Thermodynamic Properties

| Property | Value |

| Molecular Formula | C₄H₁₀S[6] |

| Molecular Weight | 90.19 g/mol [7][8] |

| Melting Point | -0.5 °C to -1.1 °C[2][6][7] |

| Boiling Point | 62-65 °C[1][6] |

| Flash Point | < -25 °C (-13 °F) (closed cup)[9][10] |

| Density | 0.8 g/mL at 25 °C[1][7] |

| Vapor Density | 3.1 (vs air)[2][7] |

| Vapor Pressure | 303.5 mmHg at 37.7 °C[6][7] |

| pKa | 11.22 at 25°C (μ=0.1)[2] |

Solubility and Spectroscopic Properties

| Property | Value |

| Water Solubility | Slightly soluble (1.47 g/L)[2][6] |

| Solubility in Organic Solvents | Very soluble in alcohol and diethyl ether[7] |

| Refractive Index (n20/D) | 1.423[1][6] |

| ¹H NMR | Spectrum available[11] |

| ¹³C NMR | Spectrum available[12] |

| Mass Spectrum (GC-MS) | Spectrum available[13] |

| IR Spectrum | Data available[14] |

Chemical Properties and Reactivity

2-Methyl-2-propanethiol exhibits reactivity typical of a sterically hindered thiol. It is a stable compound but is also highly flammable.[1][3]

Key Reactivities:

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, strong bases, and metals.[3][10][15] Reactions with these substances can be vigorous and may produce sulfur oxides.[3][10]

-

Flammability: It is a highly flammable liquid with a low flash point, and its vapor can form explosive mixtures with air.[9][10][15] The vapor is heavier than air and can travel to a source of ignition.[10][15]

-

Nucleophilic Reactions: As a nucleophile, it participates in substitution reactions.[3] For example, it undergoes a ring-opening nucleophilic reaction with 3-isothiazolones.[1][9]

-

Formation of Thiolates and Thioesters: It can react with metal alkoxides to form thiolates. For instance, treatment with lithium hydride in an aprotic solvent yields lithium 2-methylpropane-2-thiolate.[1][2] These thiolates can then react with acyl chlorides to form the corresponding tert-butyl thioesters.[1][2]

-

Oxidation: It can be oxidized to di-tert-butyl disulfide.[5]

Experimental Protocols

Detailed experimental protocols for the determination of every physical property are extensive and beyond the scope of this guide. However, this section outlines the methodologies for key procedures relevant to the synthesis and analysis of 2-methyl-2-propanethiol.

Synthesis of 2-Methyl-2-propanethiol

A common laboratory-scale synthesis involves the reaction of tert-butyl bromide with thiourea, followed by hydrolysis.[5] This method is often preferred due to the low reactivity and poor stability of tert-butyl bromide under strongly alkaline conditions.[5]

Procedure:

-

In a four-necked flask, dissolve 8.0 g (0.105 mol) of thiourea and 1 g of a three-phase phase transfer catalyst in 30 mL of deionized water with stirring at approximately 40°C.[5]

-

Add 13.7 g (0.1 mol) of tert-butyl bromide dropwise to the solution.[5]

-

Increase the temperature to 50°C and continue the reaction until the liquid phase becomes homogeneous, indicating the formation of S-tert-butyl isothiourea salt.[5]

-

The isothiourea salt is then hydrolyzed under strongly alkaline conditions to produce 2-methyl-2-propanethiol.[5]

Another industrial preparation method involves the catalytic reaction of isobutylene with hydrogen sulfide.[3]

Determination of pKa of Thiols

The acid dissociation constant (pKa) is a critical parameter for understanding the reactivity of thiols. Several methods can be employed for its determination.[16]

General Methodology (Spectrophotometric Titration):

-

Prepare a series of buffered solutions with known pH values.

-

Add a constant concentration of the thiol to each buffer solution.

-

Measure a pH-dependent parameter, such as UV-Vis absorbance or NMR chemical shift, for each solution.[16]

-

Plot the measured parameter against the pH. This will generate a sigmoidal curve.[16]

-

The inflection point of this curve corresponds to the pKa of the thiol.[16]

Computational methods using density functional theory (DFT) with an implicit solvation model and the inclusion of explicit water molecules can also provide accurate pKa predictions for thiols.[17][18]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile thiols like 2-methyl-2-propanethiol.

General Protocol:

-

Sample Preparation: Depending on the matrix, sample preparation may involve headspace solid-phase microextraction (HS-SPME) for volatile compounds or derivatization to improve chromatographic behavior and detection sensitivity.[19] Extractive alkylation is one such derivatization technique.[19]

-

Gas Chromatography: An Agilent 6890N GC (or similar) equipped with a suitable column (e.g., Agilent DB-5) can be used for separation.[19] The injection is typically done in splitless mode.[19]

-

Mass Spectrometry: An Agilent 5973N mass spectrometer (or equivalent) is used for detection.[19] The mass spectrometer can be operated in electron ionization (EI) mode.[19] For quantitative analysis, selected ion monitoring (SIM) mode can provide enhanced sensitivity.[20]

-

Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a known standard for identification. Quantification is typically achieved by creating a calibration curve using standards of known concentrations.

Visualizations

Logical Workflow for Synthesis and Purification

Caption: A simplified workflow for the industrial synthesis and purification of 2-methyl-2-propanethiol.

Experimental Workflow for GC-MS Analysis

References

- 1. 2-Methyl-2-propanethiol | 75-66-1 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. innospk.com [innospk.com]

- 5. guidechem.com [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. 2-Methyl-2-propanethiol 99 75-66-1 [sigmaaldrich.com]

- 8. This compound | (CH3)3CSH | CID 6387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-甲基-2-丙硫醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. ICSC 0019 - 2-METHYL-2-PROPANETHIOL [inchem.org]

- 11. 2-Methyl-2-propanethiol(75-66-1) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 2-Propanethiol, 2-methyl- [webbook.nist.gov]

- 15. CDC - 2-METHYL-2-PROPANETHIOL - International Chemical Safety Cards - NIOSH [medbox.iiab.me]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 18. researchgate.net [researchgate.net]

- 19. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]

Synthesis of tert-Butyl Mercaptan from Isobutylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl mercaptan (TBM) from isobutylene and hydrogen sulfide. It is intended for researchers, scientists, and professionals in drug development and other chemical industries who utilize TBM as a key intermediate. This document details the prevalent industrial synthesis method, including reaction mechanisms, key process parameters, and catalyst systems. Detailed experimental protocols, extensive quantitative data, and process-flow visualizations are presented to facilitate a thorough understanding of the synthesis and purification of this important organosulfur compound.

Introduction

This compound, also known as 2-methyl-2-propanethiol, is a colorless liquid with a characteristic strong odor. It serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Additionally, its distinct smell makes it a widely used odorant for natural gas, enabling leak detection. The primary industrial route for TBM production is the acid-catalyzed addition of hydrogen sulfide (H₂S) to isobutylene.[2] This method offers high selectivity and yield. This guide will delve into the technical aspects of this synthesis, providing practical information for laboratory and potential scale-up applications.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from isobutylene and hydrogen sulfide proceeds via an acid-catalyzed electrophilic addition mechanism. The key steps are outlined below:

-

Protonation of Isobutylene: The acidic catalyst protonates isobutylene to form a stable tertiary carbocation.

-

Nucleophilic Attack by Hydrogen Sulfide: The hydrogen sulfide molecule acts as a nucleophile and attacks the tertiary carbocation.

-

Deprotonation: The resulting intermediate is deprotonated to yield this compound and regenerate the catalyst.

Figure 1: Reaction mechanism for the acid-catalyzed synthesis of this compound.

Experimental Protocols

The following protocols are representative of the synthesis of this compound from isobutylene. While industrial production is often a continuous process, a laboratory-scale batch process is also described.

Materials and Reagents

-

Isobutylene (≥99%)

-

Hydrogen sulfide (≥99.5%)

-

Acidic catalyst (e.g., Amberlyst 15 ion-exchange resin, silica alumina)

-

Nitrogen (for inerting)

-

Sodium hydroxide solution (for scrubbing unreacted H₂S)

-

Anhydrous sodium sulfate (for drying)

Catalyst Preparation (for Ion-Exchange Resin)

-

The ion-exchange resin (e.g., Amberlyst 15) should be dried prior to use to enhance its catalytic activity.

-

Place the required amount of resin in a suitable container and dry it under vacuum at 80°C for at least 6 hours. The water content should ideally be less than 0.2%.[2]

Representative Laboratory-Scale Synthesis (Batch Process)

-

Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet and outlet, a thermocouple, and a pressure gauge is required.

-

Catalyst Loading: Charge the autoclave with the dried acidic catalyst (e.g., 5-10 wt% relative to isobutylene).

-

Inerting: Purge the reactor with nitrogen to remove air and moisture.

-

Reactant Charging: Cool the reactor to a low temperature (e.g., -10°C) and condense a known amount of isobutylene into the vessel.

-

Reaction Initiation: Begin stirring and slowly introduce hydrogen sulfide gas into the reactor. The molar ratio of H₂S to isobutylene should be in excess, typically between 1.5:1 and 5:1.[3]

-

Reaction Conditions: Heat the reactor to the desired temperature, generally below 45°C, and preferably between 0°C and 35°C, to maximize selectivity and minimize byproduct formation.[3] Maintain a pressure between 5 and 16 bar.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by taking samples periodically (if the reactor setup allows) and analyzing them by gas chromatography (GC).

-

Reaction Quenching and Workup: After the desired conversion is achieved, cool the reactor and carefully vent the excess hydrogen sulfide through a scrubber containing a sodium hydroxide solution.

-

Product Isolation: The crude liquid product is collected from the reactor.

Representative Continuous-Flow Synthesis

This protocol is based on industrial processes described in the literature.[4]

-

Reactor Setup: A tubular reactor packed with the acidic catalyst is used. The reactor should be equipped with systems for continuous feeding of liquid isobutylene and gaseous hydrogen sulfide, as well as temperature and pressure control.

-

Catalyst Packing: The tubular reactor is packed with a fixed bed of the dried catalyst.

-

Reactant Feed: Liquid isobutylene and gaseous hydrogen sulfide are continuously fed into the reactor at specified flow rates. The reactants are typically premixed before entering the catalyst bed.

-

Reaction Conditions: The reaction is carried out at a temperature below 45°C and a pressure of approximately 10 bar.[4]

-

Product Collection: The liquid effluent from the reactor, containing this compound, unreacted isobutylene, and dissolved hydrogen sulfide, is continuously collected.

-

Degassing: The collected liquid is passed through a degassing unit to remove the unreacted hydrogen sulfide.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of tertiary mercaptans from isobutylene and its oligomers.

Table 1: Synthesis of tert-Octyl Mercaptan from Diisobutylene[5]

| Temperature (°C) | Diisobutylene Conversion (%) | tert-Octyl Mercaptan Yield (%) | This compound Yield (%) | Other Byproducts (%) |

| 45 | 97.8 | 80.9 | 3.5 | 12 |

| 30 | 97.6 | 91.0 | 0.2 | 5 |

| 20 | 97.3 | 92.5 | 0.0 | 4 |

| 10 | 97.1 | 93.0 | 0.0 | 3.6 |

| 5 | 96.5 | 94.2 | 0.0 | 2.5 |

Catalyst: Amberlyst 15 resin, Pressure: 10 bar

Table 2: Synthesis of tert-Dodecyl Mercaptan from Triisobutylene[5]

| Temperature (°C) | Triisobutylene in Effluent (%) | tert-Dodecyl Mercaptan in Effluent (%) | tert-Octyl Mercaptan in Effluent (%) | This compound in Effluent (%) |

| 45 | 43.6 | 20.4 | 18.1 | 8.2 |

| 30 | 49.6 | 30.5 | 9.1 | 3.0 |

| 20 | 50.4 | 41.3 | 0.8 | 0.15 |

| 10 | 50.7 | 49.2 | 0.1 | 0.05 |

Catalyst: Amberlyst 15 resin, Pressure: 10 bar

Purification

The crude this compound obtained from the reaction needs to be purified to remove unreacted starting materials, byproducts, and the catalyst.

-

Catalyst Removal: If a solid catalyst was used, it can be removed by filtration.

-

Removal of Unreacted Isobutylene: Unreacted isobutylene, being volatile, can be removed by gentle warming of the crude product.

-

Distillation: The primary method for purifying this compound is fractional distillation. The boiling point of this compound is 62-65°C. The distillation should be performed under a nitrogen atmosphere to prevent oxidation. The fractions should be collected based on their boiling points, and the purity of the collected fractions should be checked by GC.

Analytical Methods

The analysis of the reaction mixture and the final product is crucial for determining the yield, purity, and byproduct profile.

-

Gas Chromatography (GC): GC is the most common method for analyzing the composition of the reaction mixture and the purity of the final product. A flame ionization detector (FID) or a flame photometric detector (FPD) can be used.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the byproducts formed during the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the synthesized this compound.

-

Infrared (IR) Spectroscopy: The presence of the S-H stretching vibration in the IR spectrum can confirm the formation of the mercaptan.

Experimental Workflow and Logical Relationships

The overall process for the synthesis and purification of this compound can be visualized as follows:

Figure 2: General workflow for the synthesis and purification of this compound.

Safety Considerations

-

Hydrogen Sulfide: Hydrogen sulfide is a highly toxic, flammable, and corrosive gas. All operations involving H₂S must be conducted in a well-ventilated fume hood with appropriate safety monitoring.

-

Isobutylene: Isobutylene is a highly flammable gas.

-

This compound: this compound is a flammable liquid with an extremely strong and unpleasant odor. It is an irritant to the eyes and respiratory system.

-

Pressure Equipment: The use of high-pressure reactors requires appropriate training and safety precautions.

Conclusion

The synthesis of this compound from isobutylene and hydrogen sulfide using an acidic catalyst is a well-established and efficient industrial process. By carefully controlling the reaction parameters, particularly temperature, high yields and selectivity can be achieved. This guide provides the essential technical information, including experimental protocols and quantitative data, to aid researchers and professionals in the synthesis and purification of this important chemical intermediate. Adherence to strict safety protocols is paramount when handling the hazardous materials involved in this synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | (CH3)3CSH | CID 6387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3069472A - Novel process for preparation of mercaptans by catalytic cleavage of sulfides - Google Patents [patents.google.com]

- 4. US4891445A - Synthesis of tertiary mercaptans from isobutylene homopolymers - Google Patents [patents.google.com]

The Landmark Synthesis of tert-Butyl Mercaptan: A Technical Retrospective on Leonard Dobbin's 1890 Preparation

For Immediate Release

This technical guide provides an in-depth analysis of the historical preparation of tert-butyl mercaptan (t-BuSH) as first described by Leonard Dobbin in 1890. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the foundational methodology for synthesizing this pivotal organosulfur compound. The following sections outline the core chemical principles, experimental protocol, and quantitative data as reported in Dobbin's seminal work, "On tertiary Butyl Mercaptan," published in the Journal of the Chemical Society, Transactions.

Introduction

The synthesis of this compound by Leonard Dobbin marked a significant advancement in organosulfur chemistry. His method, reacting zinc sulfide with tert-butyl chloride, provided the first successful isolation and characterization of this important compound. t-BuSH has since found applications as a gas odorant and a building block in the synthesis of more complex molecules. This whitepaper revisits Dobbin's original work, presenting his findings in a modern, accessible format for today's scientific community.

Core Reaction and Mechanism

The fundamental reaction described by Dobbin involves the nucleophilic substitution of the chlorine atom in tert-butyl chloride by the sulfhydryl group from zinc sulfide. While the precise mechanism was not elaborated upon in the original publication, it is understood to proceed via an SN1-like pathway, favored by the stability of the tertiary carbocation intermediate.

Caption: Proposed reaction pathway for Dobbin's synthesis of t-BuSH.

Experimental Protocol

The following protocol is an interpretation of the experimental description provided in Dobbin's 1890 publication.

Materials:

-

tert-Butyl chloride ((CH₃)₃CCl)

-

Zinc sulfide (ZnS), freshly prepared

-

Water (H₂O)

-

Apparatus for distillation

Procedure:

-

A mixture of tert-butyl chloride and an equivalent amount of freshly prepared zinc sulfide was prepared.

-

A small quantity of water was added to the mixture.

-

The reaction mixture was subjected to distillation.

-

The volatile products were collected, with the main fraction distilling at a constant temperature.

-

The collected distillate was washed with water to remove any soluble impurities.

-

The product was then dried over calcium chloride.

-

A final fractional distillation was performed to yield the pure this compound.

Quantitative Data and Observations

The following table summarizes the key quantitative data reported by Leonard Dobbin.

| Parameter | Reported Value |

| Boiling Point | 62-64 °C |

| Specific Gravity at 15°C | 0.803 |

| Yield | Not explicitly stated |

| Odor | Extremely disagreeable |

Experimental Workflow

The logical flow of Dobbin's experimental procedure can be visualized as follows:

An In-depth Technical Guide to Organosulfur Compounds and the Thiol Functional Group

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of organosulfur compounds, with a primary focus on the thiol functional group (-SH). It delves into the core chemical principles, biological significance, and experimental methodologies relevant to researchers and professionals in drug development and the broader scientific community.

Core Concepts of the Thiol Functional Group

The thiol functional group, also known as a sulfhydryl group, is the sulfur analog of an alcohol's hydroxyl group.[1][2] This substitution of sulfur for oxygen imparts unique chemical properties that are central to the structure and function of numerous biological molecules and synthetic compounds.

Structure and Bonding

Thiols have the general structure R-SH, where 'R' represents an organic substituent.[1] The C-S bond is longer and weaker than a C-O bond, and the C-S-H bond angle is typically around 90 degrees.[1][3] Unlike alcohols, thiols exhibit weak hydrogen bonding due to the lower electronegativity of sulfur compared to oxygen.[1] This results in lower boiling points and reduced water solubility compared to their alcohol counterparts.[1]

Physicochemical Properties

A defining characteristic of many volatile thiols is their strong and often unpleasant odor, reminiscent of garlic or rotten eggs.[1][2] This property is utilized in the odorization of natural gas for safety purposes.[1][2]

The acidity of the thiol proton is a key feature. Thiols are generally more acidic than alcohols, with pKa values typically ranging from 8 to 11 for alkyl thiols. This increased acidity is due to the larger size of the sulfur atom, which can better stabilize the resulting thiolate anion (RS⁻) after deprotonation.[1][4]

The S-H bond is weaker than the O-H bond, as reflected in their bond dissociation energies. This makes thiols susceptible to hydrogen atom abstraction, leading to the formation of thiyl radicals (RS•).[1]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for representative thiol-containing compounds.

| Compound Name | Structure | pKa | S-H Bond Dissociation Energy (kcal/mol) |

| Methanethiol | CH₃SH | ~10.4 | 87 |

| Ethanethiol | CH₃CH₂SH | ~10.6 | 87 |

| Propanethiol | CH₃CH₂CH₂SH | ~10.7 | - |

| Thiophenol | C₆H₅SH | ~6.6 | 79 |

| Cysteine | HSCH₂CH(NH₂)COOH | 8.3 (thiol group) | - |

| Glutathione (GSH) | γ-L-Glutamyl-L-cysteinylglycine | 9.2 (thiol group) | - |

Table 1: Physicochemical Properties of Selected Thiols.

| Reaction Type | Reactants | Rate Constant (M⁻¹s⁻¹) | Conditions |

| Thiol-Disulfide Exchange | Glutathione (GSH) + GSSG | Variable, pH-dependent | Neutral pH |

| Thiol-Disulfide Exchange | Dithiothreitol (DTT) + GSSG | - | Neutral pH |

| Reaction with Superoxide | Glutathione (GSH) + O₂⁻ | 1.8 x 10⁵ | - |

Table 2: Selected Reaction Rate Constants for Thiols.

Reactivity of the Thiol Functional Group

The reactivity of the thiol group is multifaceted, encompassing acid-base chemistry, nucleophilic reactions, and redox processes.

Acidity and Nucleophilicity

As mentioned, thiols are acidic and readily deprotonate to form thiolate anions.[1] These thiolates are potent nucleophiles, readily participating in S-alkylation reactions to form thioethers (sulfides) and in addition reactions to carbonyls.[1][2]

Redox Chemistry: The Thiol-Disulfide Equilibrium

A cornerstone of thiol chemistry is the reversible oxidation to disulfides (R-S-S-R).[2][5] This reaction, often mediated by mild oxidizing agents like iodine or even atmospheric oxygen, is fundamental to the biological function of many thiol-containing molecules.[6] The resulting disulfide bond can be readily reduced back to the thiol form by reducing agents.[5] This thiol-disulfide interchange is a critical redox switch in many biological processes.[5]

Further oxidation of thiols with stronger oxidizing agents can lead to the formation of sulfinic acids (RSO₂H) and sulfonic acids (RSO₃H).[7]

Biological Significance and Signaling Pathways

The thiol group is of paramount importance in biology, primarily through the amino acid cysteine.[8] The ability of cysteine residues in proteins to form disulfide bonds is crucial for protein folding, structure, and stability.[1]

Thiols are also central to cellular redox homeostasis and signaling. Key players in these pathways include:

-

Glutathione (GSH): A tripeptide that is the most abundant low-molecular-weight thiol in cells. It plays a critical role in detoxifying reactive oxygen species (ROS) and maintaining a reducing intracellular environment.[9]

-

Thioredoxin (Trx): A small redox-active protein that reduces disulfide bonds in other proteins, thereby regulating their activity.[10]

-

Hydrogen Sulfide (H₂S): Now recognized as a gaseous signaling molecule (gasotransmitter) involved in various physiological processes, including vasodilation and neuromodulation.[6]

These thiol-based systems are interconnected and play vital roles in cellular signaling pathways that regulate processes such as apoptosis, inflammation, and cell proliferation.[5][11]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate key thiol-mediated signaling pathways.

Caption: The Glutathione Redox Cycle.

Caption: The Thioredoxin System.

Caption: Protein S-Glutathionylation.

Role in Drug Development

The unique reactivity of the thiol group makes it a key player in pharmacology. Thiol-containing drugs are used in a wide range of therapeutic areas. For example, their ability to act as antioxidants is exploited in cytoprotective agents. The nucleophilicity of thiols is utilized in drugs that act as enzyme inhibitors or chelating agents. Furthermore, the thiol group can be a target for drug action, where modulation of thiol-disulfide status can alter protein function and signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the characterization and quantification of thiols and related enzymatic activities.

Quantification of Free Thiols using Ellman's Reagent (DTNB)

Principle: This colorimetric assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with free sulfhydryl groups to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which has a maximum absorbance at 412 nm. The amount of TNB²⁻ produced is proportional to the concentration of free thiols.[12][13]

Materials:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[1]

-

DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.[13]

-

Cysteine Hydrochloride Monohydrate (for standard curve).[1]

-

Spectrophotometer.

Procedure (with Standard Curve):

-

Prepare Cysteine Standards: Prepare a stock solution of cysteine (e.g., 1.5 mM) in Reaction Buffer. Perform serial dilutions to create a range of standards (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM).[1]

-

Reaction Setup: To 50 µL of each standard and unknown sample in separate tubes, add a specific volume of DTNB solution (e.g., 50 µL).[1]

-

Incubation: Mix well and incubate at room temperature for 15 minutes.[1]

-

Measurement: Measure the absorbance of each sample at 412 nm using a spectrophotometer. Use the 0 mM cysteine standard as the blank.[1]

-

Data Analysis: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Determine the concentration of free thiols in the unknown samples by interpolating their absorbance values on the standard curve.[1]

Procedure (using Extinction Coefficient):

-

Reaction Setup: For each sample, prepare two tubes. To both, add a specific volume of Reaction Buffer (e.g., 1.250 mL) and DTNB solution (e.g., 25 µL).[1]

-

To one tube (the sample), add a specific volume of the unknown sample (e.g., 125 µL). To the other tube (the blank), add the same volume of Reaction Buffer.[1]

-

Incubation and Measurement: Mix and incubate at room temperature for 15 minutes. Zero the spectrophotometer with the blank and measure the absorbance of the sample at 412 nm.[1]

-

Calculation: Calculate the thiol concentration using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l), where ε (molar extinction coefficient of TNB²⁻) is 14,150 M⁻¹cm⁻¹ and l is the path length of the cuvette (typically 1 cm).[13]

Caption: Experimental workflow for Ellman's assay.

Detection of Protein S-Glutathionylation by Western Blot

Principle: This method involves the identification of S-glutathionylated proteins by immunoprecipitation of the target protein followed by Western blot analysis using an anti-glutathione (GSH) antibody under non-reducing conditions.[14]

Materials:

-

Cell lysis buffer.

-

Antibody for the protein of interest (for immunoprecipitation).

-

Protein A/G agarose beads.

-

Anti-GSH antibody.

-

Non-reducing SDS-PAGE sample buffer.

-

Western blot reagents and equipment.

Procedure:

-

Cell Lysis: Lyse cells under conditions that preserve S-glutathionylation (e.g., include N-ethylmaleimide (NEM) to block free thiols).

-

Immunoprecipitation: Incubate the cell lysate with the antibody specific to the protein of interest.

-

Capture: Add Protein A/G agarose beads to capture the antibody-protein complex.

-

Washing: Wash the beads several times to remove non-specific binding.

-

Elution: Elute the protein complex from the beads using a non-reducing sample buffer and heat.[14]

-

SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE under non-reducing conditions. Transfer the proteins to a membrane and probe with an anti-GSH antibody to detect the S-glutathionylated form of the protein.

Biotin-Switch Assay for Detecting Protein S-Nitrosylation

Principle: The biotin-switch assay is a method to specifically detect S-nitrosylated proteins. It involves three main steps: 1) blocking of free thiol groups, 2) selective reduction of S-nitrosothiols to thiols, and 3) labeling of the newly formed thiols with a biotin tag. The biotinylated proteins can then be detected by Western blot.[15]

Materials:

-

Blocking buffer (containing a thiol-blocking agent like MMTS or NEM).[15]

-

Reducing agent (e.g., ascorbate).[15]

-

Biotinylating agent (e.g., biotin-HPDP).[15]

-

Acetone for protein precipitation.

-

Western blot reagents and equipment.

Procedure:

-

Blocking: Treat the protein sample with a blocking buffer to methylthiolate all free cysteine residues.[15]

-

Protein Precipitation: Precipitate the proteins with cold acetone to remove the excess blocking reagent.[15]

-

Reduction and Labeling: Resuspend the protein pellet in a buffer containing a reducing agent (ascorbate) to specifically reduce the S-nitrosothiols, and a biotinylating agent to label the newly exposed thiol groups.[15]

-

Detection: The biotinylated proteins can then be detected by Western blot using an anti-biotin antibody or streptavidin-HRP.

Glutathione Reductase Activity Assay

Principle: Glutathione reductase (GR) catalyzes the reduction of glutathione disulfide (GSSG) to GSH, with NADPH as a cofactor. The activity of GR is determined by measuring the rate of NADPH oxidation, which is monitored as a decrease in absorbance at 340 nm.[16]

Materials:

-

Assay Buffer (e.g., potassium phosphate buffer with EDTA).[17]

-

NADPH solution.[5]

-

GSSG solution.[5]

-

Sample containing glutathione reductase (e.g., cell lysate).

-

Spectrophotometer.

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, GSSG, and the sample.

-

Initiate Reaction: Start the reaction by adding the NADPH solution.[17]

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.

-

Calculation: Calculate the GR activity from the rate of absorbance change, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of GR activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.[7]

Thioredoxin Reductase Activity Assay

Principle: Thioredoxin reductase (TrxR) activity can be measured by a colorimetric assay where TrxR reduces 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the presence of NADPH, producing the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm.[18]

Materials:

-

Assay buffer.

-

NADPH solution.

-

DTNB solution.

-

Sample containing thioredoxin reductase.

-

Spectrophotometer.

Procedure:

-

Reaction Mixture: In a microplate well or cuvette, combine the assay buffer, NADPH, and the sample.

-

Initiate Reaction: Start the reaction by adding the DTNB solution.

-

Kinetic Measurement: Monitor the increase in absorbance at 412 nm over time.

-

Calculation: Calculate the TrxR activity based on the rate of TNB formation, using its molar extinction coefficient.

Synthesis and Purification of Thiol-Containing Compounds

General Synthesis Methods:

-

From Alkyl Halides: A common laboratory method involves the reaction of an alkyl halide with a sulfur nucleophile. To avoid the formation of sulfide byproducts, a two-step process using thiourea is often employed. The alkyl halide reacts with thiourea to form an isothiouronium salt, which is then hydrolyzed to the thiol.[19][20]

-

From Alkenes: The addition of hydrogen sulfide across a double bond, typically catalyzed by acid or UV light, is another route to thiols.[19]

Purification: Purification of thiols can be challenging due to their susceptibility to oxidation to disulfides.

-

Chromatography: Standard chromatographic techniques like column chromatography can be used, but care must be taken to use deoxygenated solvents and work quickly.

-

Distillation: For volatile thiols, distillation can be an effective purification method.

-

Reduction of Disulfides: If disulfide formation is a significant issue, the purified disulfide can be isolated and then reduced back to the thiol as a final step. Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[21]

Characterization of Thiol-Containing Compounds

Several spectroscopic techniques are employed to characterize organosulfur compounds and confirm the presence of the thiol functional group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton of the -SH group typically appears as a singlet in the ¹H NMR spectrum, with a chemical shift ranging from 1 to 5 ppm. The exact position is dependent on the concentration, solvent, and temperature. Deuterium exchange (adding D₂O) can be used to confirm the -SH proton, as it will be replaced by deuterium, causing the signal to disappear.

-

Infrared (IR) Spectroscopy: The S-H stretching vibration appears as a weak to medium intensity band in the region of 2550-2600 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the thiol-containing compound, aiding in its identification and structural elucidation.

This guide serves as a foundational resource for understanding the multifaceted nature of organosulfur compounds and the thiol functional group. The provided data, protocols, and pathway diagrams are intended to be valuable tools for researchers and professionals engaged in the dynamic fields of chemical biology and drug discovery.

References

- 1. broadpharm.com [broadpharm.com]

- 2. The biotin switch method for the detection of S-nitrosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. H2S Analysis in Biological Samples Using Gas Chromatography with Sulfur Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. liverpool.ac.uk [liverpool.ac.uk]

- 5. kamiyabiomedical.com [kamiyabiomedical.com]

- 6. interchim.fr [interchim.fr]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. tandfonline.com [tandfonline.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. abcam.com [abcam.com]

- 11. mdpi.com [mdpi.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. benchchem.com [benchchem.com]

- 14. Immunoprecipitation methods to identify S-glutathionylation in target proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mmpc.org [mmpc.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Measurement of thioredoxin reductase activity [bio-protocol.org]

- 19. Thiol - Wikipedia [en.wikipedia.org]

- 20. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 21. benchchem.com [benchchem.com]

Unmasking the Potent Aroma of Tert-Butyl Mercaptan: A Technical Guide to its Odor Profile

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the world of chemical safety and industrial applications, the distinct and potent odor of tert-butyl mercaptan (TBM) serves as a critical warning signal. This comprehensive technical guide offers an in-depth exploration of the odor threshold and characteristics of this vital organosulfur compound. Tailored for researchers, scientists, and drug development professionals, this document provides a thorough analysis of TBM's properties, standardized methods for odor evaluation, and the underlying principles of its perception.

This compound, systematically known as 2-methyl-2-propanethiol, is a colorless liquid renowned for its extremely low odor threshold, making it an indispensable odorant for natural gas.[1][2][3] Its pungent aroma, often described as skunky or akin to rotten cabbage or garlic, allows for the detection of gas leaks at concentrations well below the lower explosive limit, thereby ensuring public safety.[4][5] This guide delves into the quantitative and qualitative aspects of TBM's odor profile, supported by a compilation of its physicochemical properties and detailed experimental methodologies for odor threshold determination.

Quantitative Data Summary

The following tables provide a consolidated overview of the reported odor thresholds and key physicochemical properties of this compound.

Table 1: Odor Threshold of this compound

| Odor Threshold | Source |

| < 1 ppb | [1][6] |

| < 0.33 ppb | [7][8] |

| 0.00029 ppm | [9] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C4H10S | [1][5] |

| Molecular Weight | 90.19 g/mol | [1][7] |

| Appearance | Colorless liquid | [1][7] |

| Odor | Foul, skunky, rotten cabbage/garlic | [4][10][5] |

| Boiling Point | 62 - 65 °C (143.6 - 149 °F) | [1][11] |

| Melting Point | -0.5 °C (31.1 °F) | [1] |

| Density | 0.8 g/mL at 25°C | [1] |

| Vapor Pressure | 181 mmHg at 25 °C | [12] |

| Flash Point | -26 °C (-14.8 °F) | [13] |

| Solubility in Water | Slightly soluble/Insoluble | [1][8] |